molecular formula C17H20F3N9 B2394951 N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine CAS No. 2415542-57-1

N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2394951
CAS No.: 2415542-57-1
M. Wt: 407.405
InChI Key: XHAXEEAGMIXUTF-UHFFFAOYSA-N
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Description

“N-Ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine” is a complex organic compound that contains several functional groups and rings, including a trifluoromethyl group, a 1,2,4-triazole ring, a pyridazine ring, and a pyrimidine ring . It’s part of a class of compounds known as 1,2,4-triazoles, which have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .


Synthesis Analysis

The synthesis of such compounds often involves multi-component reactions . For instance, a convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as starting materials .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The 1,2,4-triazole ring, in particular, is known to participate in a variety of reactions .

Future Directions

Future research could focus on further exploring the synthesis methods, optimizing the reaction conditions, and investigating the structure-activity relationship of this compound and its derivatives. In addition, in-depth studies on its pharmacological activities, toxicity, and potential therapeutic applications are also warranted .

Properties

IUPAC Name

N-ethyl-6-methyl-2-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N9/c1-3-21-12-10-11(2)22-16(23-12)28-8-6-27(7-9-28)14-5-4-13-24-25-15(17(18,19)20)29(13)26-14/h4-5,10H,3,6-9H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAXEEAGMIXUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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